2-(4-Cyclobutylphenyl)ethan-1-ol
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Overview
Description
2-(4-Cyclobutylphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₂H₁₆O It is characterized by a phenyl ring substituted with a cyclobutyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclobutylphenyl)ethan-1-ol typically involves the reaction of 4-cyclobutylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclobutylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products
Oxidation: 2-(4-Cyclobutylphenyl)ethanone.
Reduction: Cyclobutylphenylethane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Cyclobutylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Cyclobutylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclopropylphenyl)ethan-1-ol
- 2-(4-Cyclopentylphenyl)ethan-1-ol
- 2-(4-Cyclohexylphenyl)ethan-1-ol
Uniqueness
2-(4-Cyclobutylphenyl)ethan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
2-(4-Cyclobutylphenyl)ethan-1-ol is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16O, with a molecular weight of approximately 192.26 g/mol. The compound features a cyclobutyl group attached to a phenyl ring, which is further connected to an ethanolic hydroxyl group. This structure is significant for its potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The hydroxyl group may play a crucial role in enhancing solubility and facilitating interaction with bacterial cell membranes.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures often demonstrate anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Studies
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
In vitro assays demonstrated that this compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). This suggests a possible anti-inflammatory mechanism through the inhibition of nitric oxide synthase (iNOS).
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed improved healing rates compared to standard treatments.
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(4-cyclobutylphenyl)ethanol |
InChI |
InChI=1S/C12H16O/c13-9-8-10-4-6-12(7-5-10)11-2-1-3-11/h4-7,11,13H,1-3,8-9H2 |
InChI Key |
ALWQGXXSXFPGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
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